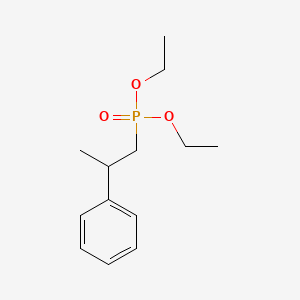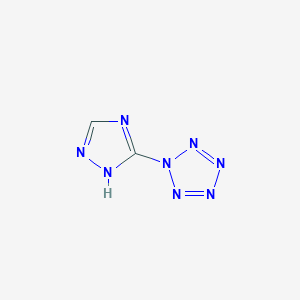
(1H-1,2,4-Triazol-5-yl)-1H-pentazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-1,2,4-Triazol-5-yl)-1H-pentazole is a heterocyclic compound that contains both a triazole and a pentazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-1,2,4-Triazol-5-yl)-1H-pentazole typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(1H-1,2,4-Triazol-5-yl)-1H-pentazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The triazole and pentazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles and nucleophiles: Halogens, alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole and pentazole compounds .
Scientific Research Applications
(1H-1,2,4-Triazol-5-yl)-1H-pentazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of (1H-1,2,4-Triazol-5-yl)-1H-pentazole involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to the modulation of their activity. For example, it may inhibit enzymes or disrupt cellular processes, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: A simpler analog that lacks the pentazole ring but shares similar chemical properties.
1H-Pentazole: Contains only the pentazole ring and exhibits different reactivity compared to the combined triazole-pentazole structure.
Uniqueness
(1H-1,2,4-Triazol-5-yl)-1H-pentazole is unique due to the presence of both triazole and pentazole rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
652148-76-0 |
|---|---|
Molecular Formula |
C2H2N8 |
Molecular Weight |
138.09 g/mol |
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)pentazole |
InChI |
InChI=1S/C2H2N8/c1-3-2(5-4-1)10-8-6-7-9-10/h1H,(H,3,4,5) |
InChI Key |
TZISPNIJRWVDCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)N2N=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


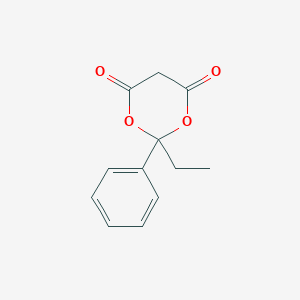
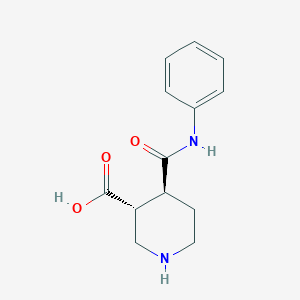
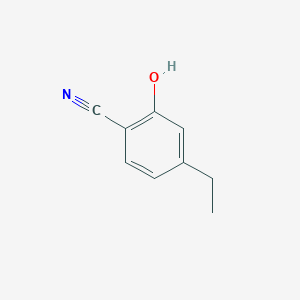

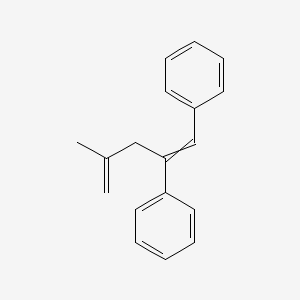
![1H,3H-Thieno[3,4-c]thiophen-1-one](/img/structure/B12544152.png)
![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide](/img/structure/B12544155.png)
![2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan](/img/structure/B12544162.png)
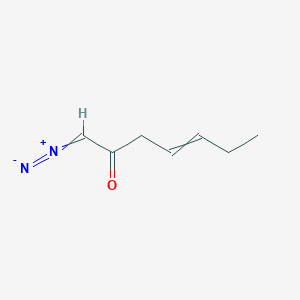

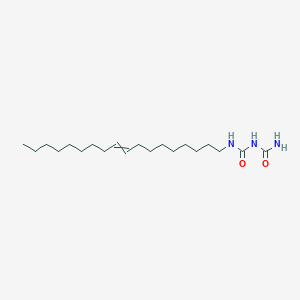
![N,N,N-Trimethyl-2-oxo-2-[(piperidine-2-carbonyl)oxy]ethan-1-aminium](/img/structure/B12544189.png)
